molecular formula C22H25N3O2S B3304794 2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 921875-26-5

2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B3304794
CAS No.: 921875-26-5
M. Wt: 395.5 g/mol
InChI Key: PHAJORLJXWJDOG-UHFFFAOYSA-N
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Description

2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a sulfanyl group, and a hydroxymethyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the sulfanyl group, and the attachment of the hydroxymethyl group. Common reagents used in these reactions include aldehydes, amines, and thiols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted imidazoles

Scientific Research Applications

2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide: Unique due to its specific functional groups and structure.

    This compound: Similar in structure but may have different functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-(2-phenylethylsulfanyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-17-7-9-19(10-8-17)13-23-21(27)15-25-20(16-26)14-24-22(25)28-12-11-18-5-3-2-4-6-18/h2-10,14,26H,11-13,15-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAJORLJXWJDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
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2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
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2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
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2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
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2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide

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